3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
Overview
Description
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbazole, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In the context of its biological activities, the compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, some carbazole derivatives have been shown to inhibit butyrylcholinesterase (BChE), which is a target for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole-9-carboxamide: Another carbazole derivative with similar structural features.
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanohydrazide: A related compound with a hydrazide functional group.
Uniqueness
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1,3,6,8H,2,4-5,7,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXXJPRIHSCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365566 | |
Record name | 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-51-3 | |
Record name | 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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